Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester
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Overview
Description
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano3,2-cbenzopyran-2-yl]methyl ester is a complex organic compound with a unique structure that combines benzoic acid derivatives and pyran structures. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes the hydroxylation and methoxylation of benzoic acid, followed by esterification with the pyran derivative. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
This compound has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activities, and affect cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Syringic acid: A similar compound with hydroxyl and methoxy groups on the benzoic acid structure.
Vanillic acid: Another benzoic acid derivative with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a pyran ring. This structural complexity contributes to its diverse reactivity and wide range of applications, distinguishing it from simpler benzoic acid derivatives.
Properties
Molecular Formula |
C23H24O13 |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
[(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C23H24O13/c1-31-11-4-8(5-12(32-2)15(11)25)22(29)34-7-13-16(26)18(28)21-20(35-13)14-9(23(30)36-21)6-10(24)19(33-3)17(14)27/h4-6,13,16,18,20-21,24-28H,7H2,1-3H3/t13-,16-,18+,20+,21-/m1/s1 |
InChI Key |
GXCBETDJJWPGAQ-GCFZGZLZSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]3[C@@H](O2)C4=C(C(=C(C=C4C(=O)O3)O)OC)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C3C(O2)C4=C(C(=C(C=C4C(=O)O3)O)OC)O)O)O |
Origin of Product |
United States |
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